2-(4-Bromophenyl)-2-fluoroethanamine
Overview
Description
This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
2-Fluoro-4-bromobiphenyl, closely related to 2-(4-Bromophenyl)-2-fluoroethanamine, is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis method for 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline was developed, highlighting the challenges of using palladium and toxic phenylboronic acid in large-scale production due to cost and safety concerns (Qiu, Gu, Zhang, & Xu, 2009).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds structurally similar to 2-(4-Bromophenyl)-2-fluoroethanamine, such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, have been studied. These compounds form a two-dimensional layered structure parallel to the ab plane, facilitated by C—H⋯π interactions between bromophenyl and fluorophenyl rings, demonstrating their potential in material science and molecular engineering (Atioğlu, Bindya, Akkurt, & Kumar, 2019).
Radiation Protection Features
Research on Mannich bases, with variations including 4-bromophenyl, has explored their photon and charged particles protection features. These compounds, proposed as anticancer drugs, exhibit notable radiation protection capabilities, particularly against photons and charged particles, suggesting potential applications in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).
Optical Properties and Applications
Structural properties and quantum chemical analysis of chalcone derivatives, including those structurally related to 2-(4-Bromophenyl)-2-fluoroethanamine, have been synthesized and characterized. Investigations into these compounds reveal insights into their molecular structure, crystal packing, and spectral properties, which are crucial for their application in optical materials and electronic devices (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).
Antimicrobial and Antipathogenic Activities
Synthesis and biological evaluation of novel compounds, including those with a bromophenyl moiety, have demonstrated significant antimicrobial and antipathogenic activities. These findings open avenues for the development of new drugs and treatments targeting resistant microbial strains and biofilm-forming pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011); (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards, including any safety precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications for the compound.
Please note that this is a general approach and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSITREVGYIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299865 | |
Record name | 4-Bromo-β-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-fluoroethanamine | |
CAS RN |
794472-19-8 | |
Record name | 4-Bromo-β-fluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794472-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-β-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-2-fluoroethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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